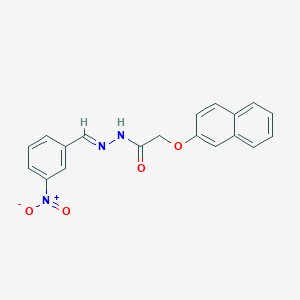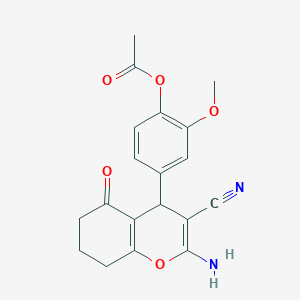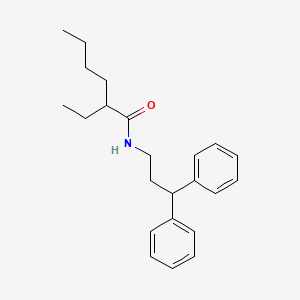![molecular formula C12H9FN2OS B11689012 4-fluoro-N-[(E)-2-thienylmethyleneamino]benzamide](/img/structure/B11689012.png)
4-fluoro-N-[(E)-2-thienylmethyleneamino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-N’-[(E)-(thiophen-2-yl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a fluorine atom on the benzene ring and a thiophene ring attached to the hydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N’-[(E)-(thiophen-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and thiophene-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the condensation process. The reaction mixture is refluxed for several hours, and the product is obtained by filtration and recrystallization from a suitable solvent.
Industrial Production Methods
While specific industrial production methods for 4-Fluoro-N’-[(E)-(thiophen-2-yl)methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-N’-[(E)-(thiophen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide moiety to amines or other reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like amines or hydrazines.
Substitution: Substituted benzohydrazides with various functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
4-Fluoro-N’-[(E)-(thiophen-2-yl)methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is explored for its nonlinear optical properties and potential use in optoelectronic devices.
Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-Fluoro-N’-[(E)-(thiophen-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-N’-[(E)-(pyridin-2-yl)methylidene]benzohydrazide
- 4-Fluoro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide
- 4-Fluoro-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide
Uniqueness
4-Fluoro-N’-[(E)-(thiophen-2-yl)methylidene]benzohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Propriétés
Formule moléculaire |
C12H9FN2OS |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
4-fluoro-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C12H9FN2OS/c13-10-5-3-9(4-6-10)12(16)15-14-8-11-2-1-7-17-11/h1-8H,(H,15,16)/b14-8+ |
Clé InChI |
ZASXCHKYKFFZFA-RIYZIHGNSA-N |
SMILES isomérique |
C1=CSC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)F |
SMILES canonique |
C1=CSC(=C1)C=NNC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11688954.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B11688955.png)
![(5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11688957.png)




![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-nitrophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11688983.png)


![(5E)-1-(3,5-dimethylphenyl)-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11689004.png)
![2-methoxy-4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11689011.png)
